Product packaging for 2-Ethyl-5-(trifluoromethyl)pyridin-3-amine(Cat. No.:)

2-Ethyl-5-(trifluoromethyl)pyridin-3-amine

Cat. No.: B13277871
M. Wt: 190.17 g/mol
InChI Key: PTJCHRKYCGMYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-5-(trifluoromethyl)pyridin-3-amine ( 1211541-65-9) is a high-value pyridine derivative designed for advanced chemical research and development. Its structure incorporates a pyridine ring substituted with a 2-ethyl group and a 5-trifluoromethyl group, positioning it as a strategic intermediate in the synthesis of novel active ingredients. The compound belongs to the family of trifluoromethylpyridine (TFMP) derivatives, a class of compounds renowned for their unique properties in agrochemical and pharmaceutical applications . The presence of the trifluoromethyl group is a key feature, as it is a strongly electron-withdrawing group that can significantly influence a molecule's biological activity, metabolic stability, and lipophilicity . Researchers leverage these properties to develop compounds with enhanced efficacy and selectivity. In the agrochemical field, TFMP derivatives are a cornerstone of modern crop protection. Over 20 TFMP-containing agrochemicals have acquired ISO common names, with uses spanning herbicides, insecticides, and fungicides . This compound serves as a critical building block for exploring new solutions in this area. Similarly, in pharmaceutical research, the TFMP motif is found in active ingredients and candidates undergoing clinical trials for various diseases, underscoring its relevance in drug discovery . The unique physicochemical profile of this amine makes it a valuable scaffold for medicinal chemists. Key Specifications: • CAS Number: 1211541-65-9 • Molecular Formula: C8H9F3N2 • Molecular Weight: 190.17 g/mol This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9F3N2 B13277871 2-Ethyl-5-(trifluoromethyl)pyridin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

2-ethyl-5-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C8H9F3N2/c1-2-7-6(12)3-5(4-13-7)8(9,10)11/h3-4H,2,12H2,1H3

InChI Key

PTJCHRKYCGMYBR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)C(F)(F)F)N

Origin of Product

United States

Spectroscopic Characterization and Structural Analysis of 2 Ethyl 5 Trifluoromethyl Pyridin 3 Amine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the target molecule.

The ¹H NMR spectrum of 2-Ethyl-5-(trifluoromethyl)pyridin-3-amine is expected to display distinct signals corresponding to the ethyl, amino, and pyridine (B92270) ring protons. Based on data from analogous structures, the ethyl group would present as a triplet for the terminal methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. rsc.org The amino group (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The two aromatic protons on the pyridine ring are expected to appear as distinct signals in the downfield region of the spectrum. The electron-withdrawing nature of the trifluoromethyl group and the electronic effects of the ethyl and amino substituents would influence their precise chemical shifts. In related trifluoromethyl-substituted quinolines and pyridines, aromatic protons resonate at significantly downfield shifts. rsc.org

Table 1: Expected ¹H NMR Chemical Shifts for this compound based on Analogues

Proton Group Expected Chemical Shift (δ, ppm) Multiplicity Notes
Ethyl CH₃ ~1.2 Triplet (t) Coupled to adjacent CH₂ group.
Ethyl CH₂ ~2.7 Quartet (q) Coupled to adjacent CH₃ group.
Amino NH₂ Variable (broad) Singlet (s) Chemical shift is solvent-dependent.
Pyridine H-4 ~7.5 - 8.0 Singlet or Doublet Chemical shift influenced by adjacent substituents.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for each unique carbon atom. The ethyl group carbons would appear in the upfield region of the spectrum. The five carbons of the pyridine ring would resonate in the aromatic region, with their chemical shifts dictated by the attached functional groups.

A key feature is the signal for the trifluoromethyl (CF₃) carbon, which is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F). rsc.orgacs.org The carbon atom attached to the CF₃ group (C-5) will also exhibit coupling, though smaller in magnitude (²JC-F). rsc.org Data from compounds like 2-(4-(trifluoromethyl)phenyl)quinoline (B11845805) show a CF₃ carbon as a quartet with a large coupling constant (J = 273.0 Hz). rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts and Couplings for this compound

Carbon Atom Expected Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling)
Ethyl CH₃ ~14 Singlet
Ethyl CH₂ ~25 Singlet
Pyridine C2, C3, C4, C6 120 - 160 Singlet or Quartet (small J)
Pyridine C5 ~125 - 135 Quartet (q, ²JC-F)

¹⁹F NMR spectroscopy is highly specific for fluorine-containing compounds and provides unambiguous confirmation of the trifluoromethyl group. In the case of this compound, the three chemically equivalent fluorine atoms of the CF₃ group are expected to give rise to a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is a sensitive indicator of the electronic environment of the CF₃ group. For trifluoromethyl groups attached to aromatic rings, chemical shifts are commonly observed in the range of -60 to -63 ppm relative to a standard like CFCl₃. rsc.orgacs.orgacs.orgacs.org This technique is particularly useful for confirming the presence and purity of fluorinated compounds.

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a molecular "fingerprint" that is characteristic of the compound's structure and functional groups. researchgate.net

For this compound, several key vibrational modes are expected. The amino (NH₂) group will exhibit characteristic N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region for asymmetric and symmetric stretches. core.ac.uk N-H bending (scissoring) vibrations are expected around 1600 cm⁻¹. The C-H stretching vibrations of the ethyl group and the aromatic pyridine ring are anticipated in the 2800-3100 cm⁻¹ range. jocpr.com

The pyridine ring itself has characteristic ring stretching vibrations (C=C and C=N) in the 1400-1600 cm⁻¹ region. core.ac.uk Perhaps the most diagnostic signals for this molecule are the C-F stretching vibrations of the trifluoromethyl group. These are typically very strong and intense bands in the IR spectrum, found in the 1100-1350 cm⁻¹ region. researchgate.netjocpr.com

Table 3: Prominent Vibrational Modes and Expected Frequencies

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected IR Intensity
N-H Asymmetric & Symmetric Stretch Amino 3300 - 3500 Medium
C-H Aromatic Stretch Pyridine Ring 3000 - 3100 Medium-Weak
C-H Aliphatic Stretch Ethyl Group 2850 - 3000 Medium
N-H Bending Amino 1580 - 1650 Medium-Strong
C=C, C=N Ring Stretch Pyridine Ring 1400 - 1600 Medium-Strong

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. chemguide.co.ukuni-saarland.de For this compound, the molecular ion peak (M⁺) would confirm the molecular formula.

Under electron ionization (EI), the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. wikipedia.org The fragmentation of trifluoromethyl-substituted heterocycles can be complex, but common pathways can be predicted. fluorine1.ru Plausible fragmentation pathways for this molecule include:

Loss of a methyl radical (•CH₃): Resulting in a prominent [M-15]⁺ peak.

Loss of an ethyl radical (•CH₂CH₃): Leading to an [M-29]⁺ peak, which is often a stable fragment for ethyl-substituted aromatics.

Alpha-cleavage: The bond between the ethyl group and the pyridine ring can break, generating ions corresponding to the ethyl cation or the pyridinyl radical cation.

Fragmentation of the CF₃ group: Loss of a fluorine atom or the entire •CF₃ radical can occur.

These fragmentation patterns help to piece together the molecular structure and confirm the identity of the substituents.

Theoretical and Computational Chemistry Studies of 2 Ethyl 5 Trifluoromethyl Pyridin 3 Amine

Studies on Substituent Effects on Pyridine (B92270) Ring Systems (e.g., Ethyl and Trifluoromethyl)

Computational chemistry provides powerful tools to dissect the electronic and structural consequences of substituting a pyridine ring. Density Functional Theory (DFT) and other ab initio methods are frequently employed to elucidate the effects of substituents on the geometry, electronic structure, and vibrational properties of pyridine derivatives.

Theoretical studies on analogous molecules provide insight into the expected electronic landscape of 2-Ethyl-5-(trifluoromethyl)pyridin-3-amine. For instance, computational analyses of aminopyridines have shown that the amino group acts as a strong π-electron donor, significantly influencing the electronic properties of the ring.

While specific computational studies on this compound are not extensively available in the public domain, we can infer its properties from studies on similarly substituted pyridines. For example, a DFT study on 2-amino-3-chloro-5-trifluoromethyl pyridine, a structurally related compound, would provide valuable comparative data. In such systems, the electron-withdrawing trifluoromethyl group is expected to decrease the electron density on the pyridine ring, particularly at the ortho and para positions relative to its point of attachment. This withdrawal effect would also influence the basicity of the pyridine nitrogen and the amino group.

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and intramolecular interactions. In a molecule like this compound, NBO analysis would likely reveal significant delocalization of the lone pair of electrons from the amino group into the pyridine ring's π-system. This delocalization would be counteracted by the inductive withdrawal of the trifluoromethyl group.

The interplay of these substituent effects can be quantitatively assessed by examining calculated molecular properties such as bond lengths, bond angles, dipole moments, and the energies of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

The vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra. The characteristic vibrational modes of the ethyl, trifluoromethyl, and amino groups, as well as the pyridine ring itself, would be influenced by the electronic coupling between these substituents. For example, the C-F stretching vibrations of the trifluoromethyl group are typically strong and appear in a characteristic region of the IR spectrum.

To illustrate the expected substituent effects, the following tables present hypothetical but scientifically plausible data based on computational studies of related substituted pyridines.

Table 1: Calculated Geometric Parameters of Substituted Pyridines

ParameterPyridine (Reference)2-Ethylpyridine5-(Trifluoromethyl)pyridineThis compound (Predicted)
C2-C3 Bond Length (Å)1.3941.3961.392~1.405
C5-C6 Bond Length (Å)1.3941.3941.390~1.392
C-N Bond Length (Å)1.3381.3391.335~1.340
C-CF3 Bond Length (Å)N/AN/A1.490~1.492
C-NH2 Bond Length (Å)N/AN/AN/A~1.370

Note: The data for the predicted molecule is an estimation based on the known effects of the individual substituents.

Table 2: Calculated Electronic Properties of Substituted Pyridines

PropertyPyridine (Reference)2-Ethylpyridine5-(Trifluoromethyl)pyridineThis compound (Predicted)
HOMO Energy (eV)-6.78-6.65-7.25~-6.50
LUMO Energy (eV)-0.45-0.38-1.10~-0.95
HOMO-LUMO Gap (eV)6.336.276.15~5.55
Dipole Moment (Debye)2.222.353.98~3.50

Note: The data for the predicted molecule is an estimation. The presence of the amino and ethyl groups is expected to raise the HOMO energy, while the trifluoromethyl group lowers the LUMO energy, leading to a reduced HOMO-LUMO gap compared to pyridine.

Chemical Reactivity, Functionalization, and Derivatization of 2 Ethyl 5 Trifluoromethyl Pyridin 3 Amine

Reactions at the Amine Functionality

The primary amine group at the C-3 position is a key site for nucleophilic reactions, readily participating in alkylation, arylation, and acylation reactions to form a variety of derivatives.

N-Alkylation and N-Arylation Reactions

The nucleophilic nature of the primary amine in 2-Ethyl-5-(trifluoromethyl)pyridin-3-amine allows for the straightforward introduction of alkyl and aryl substituents.

N-Alkylation: Direct N-alkylation can be achieved by treating the amine with alkyl halides. This reaction follows a nucleophilic aliphatic substitution mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. googleapis.com The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct, preventing the formation of an ammonium (B1175870) salt which would halt the reaction. researchgate.net Due to the potential for overalkylation, which can lead to tertiary amines and even quaternary ammonium salts, controlling the stoichiometry of the reactants is crucial for selectively obtaining the secondary amine product. googleapis.com Common bases used for this transformation include Hünig's base (N,N-diisopropylethylamine) or inorganic bases like potassium carbonate. researchgate.net

Table 1: Representative Conditions for N-Alkylation of Primary Amines

Alkylating AgentBaseSolventTemperatureProduct Type
Alkyl Halide (R-X)Hünig's BaseAcetonitrileRoom Temp.Secondary Amine
Alkyl Halide (R-X)K₂CO₃ / Na₂CO₃DMF / THFRoom Temp. - RefluxSecondary Amine

This table represents generalized conditions for the N-alkylation of primary amines and is applicable to the target compound.

N-Arylation: The introduction of aryl groups at the amine nitrogen is typically accomplished through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This powerful method allows for the formation of C-N bonds between the aminopyridine and aryl halides (or triflates). The reaction is catalyzed by palladium complexes, which require a phosphine-based ligand (e.g., BINAP) and a base (e.g., sodium tert-butoxide) to facilitate the catalytic cycle. fishersci.co.uk This approach offers a versatile route to a wide range of N-aryl derivatives under relatively mild conditions.

Acylation and Amidation Reactions

The primary amine of this compound reacts readily with acylating agents to form stable amide derivatives. This is a fundamental transformation for protecting the amine group or for synthesizing biologically active molecules.

The most common method for N-acylation involves the reaction of the amine with an acyl chloride or anhydride (B1165640), typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acidic byproduct. hud.ac.uk The reaction is generally rapid and high-yielding. A patent for a related compound, 2-amino-3-chloro-5-trifluoromethylpyridine, describes its reaction with 2,6-difluorobenzoyl isocyanate to yield the corresponding N-pyridyl urea, which is structurally analogous to an amide. google.com This demonstrates the high nucleophilicity of the amino group on this type of substituted pyridine ring.

In some cases, the pyridine nitrogen within the substrate molecule can act as an internal nucleophilic catalyst. It can react with the acyl chloride to form an active acylpyridinium salt, which is then attacked intramolecularly by the C-3 amine group, facilitating the acylation process under mild conditions. semanticscholar.org

Table 2: Examples of N-Acylation Reactions on Aminopyridines

Amine SubstrateAcylating AgentBase / CatalystSolventProduct
2-Amino-3-chloro-5-(trifluoromethyl)pyridine2,6-Difluorobenzoyl isocyanateNone specifiedTolueneN-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea google.com
General Primary AmineAcyl Chloride (RCOCl)TriethylamineDichloromethaneN-Acyl Amide

This table provides a specific example from a related compound and a general transformation applicable to this compound.

Reactions at the Pyridine Ring

The reactivity of the pyridine ring is complex, being generally deactivated towards electrophilic attack but susceptible to nucleophilic substitution or C-H functionalization, depending on the reaction conditions and the directing influence of the substituents.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SₑAr) on the this compound ring is challenging. The pyridine nitrogen and the trifluoromethyl group are strongly deactivating, making the ring significantly less reactive than benzene. nih.gov However, the C-3 amino group is a powerful activating and ortho-, para-directing group. The directing effects on the available C-4 and C-6 positions are conflicting:

Amino Group (C-3): Strongly activates and directs ortho (to C-2 and C-4) and para (to C-6).

Ethyl Group (C-2): Weakly activates and directs ortho (to C-3) and para (to C-5).

Trifluoromethyl Group (C-5): Strongly deactivates and directs meta (to C-2 and C-6).

Under standard SₑAr conditions, the powerful activating effect of the amine group would be expected to dominate, directing incoming electrophiles primarily to the C-4 and C-6 positions. However, strongly acidic conditions, often required for reactions like nitration or halogenation, will protonate the pyridine nitrogen. The resulting pyridinium (B92312) cation is extremely electron-deficient, further deactivating the ring to electrophilic attack. In such cases, the reaction, if it proceeds, is governed by the directing effects on the pyridinium species. For example, a patented method for the halogenation of 2-amino-trifluoromethylpyridines is carried out in strong acids like acetic or hydrochloric acid, suggesting the reaction occurs on the protonated ring. google.com Given the combined deactivating effects, substitution would likely favor the position least deactivated, which is often difficult to predict without experimental data but could potentially be the C-6 position.

Nucleophilic Aromatic Substitution Pathways

While the pyridine ring itself does not possess a suitable leaving group for a direct nucleophilic aromatic substitution (SₙAr) reaction, the primary amine at the C-3 position provides a synthetic handle for such transformations via diazotization.

Treatment of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures converts the amino group into a diazonium salt (-N₂⁺). masterorganicchemistry.com The diazonium group is an excellent leaving group (dinitrogen gas), and its displacement by a nucleophile can be facilitated by copper(I) salts in what is known as the Sandmeyer reaction . wikipedia.orgorganic-chemistry.orgnih.gov This methodology provides a reliable pathway to introduce a range of substituents at the C-3 position that are otherwise difficult to install.

Common Sandmeyer transformations include:

Chlorination: Using CuCl to replace the diazonium group with a chlorine atom.

Bromination: Using CuBr to install a bromine atom.

Cyanation: Using CuCN to form the corresponding pyridine-3-carbonitrile.

These reactions significantly expand the synthetic utility of the parent amine, allowing for the creation of a diverse library of C-3 functionalized pyridines. nih.gov

Table 3: Plausible Sandmeyer Reactions for Derivatization

ReagentsNucleophileProduct at C-3 Position
1. NaNO₂, HCl (0-5 °C) 2. CuClCl⁻Chloro
1. NaNO₂, HBr (0-5 °C) 2. CuBrBr⁻Bromo
1. NaNO₂, H₂SO₄ (0-5 °C) 2. CuCNCN⁻Cyano

This table outlines expected transformations based on the well-established Sandmeyer reaction protocol.

C-H Functionalization Strategies

Modern synthetic methods allow for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates. For this compound, a key strategy is Directed ortho Metalation (DoM) . wikipedia.org

In this approach, the amine functionality first needs to be converted into a more effective directed metalation group (DMG), such as a pivaloyl amide (-NHCOtBu) or a carbamate. This DMG chelates to a strong organolithium base (like n-BuLi or sec-BuLi), directing the deprotonation to the adjacent, or ortho, C-H bond. uwindsor.caharvard.edu For this molecule, the C-4 position is ortho to the C-3 DMG. The resulting C-4 lithiated species is a powerful nucleophile that can react with a wide variety of electrophiles (e.g., I₂, CO₂, aldehydes, silyl (B83357) chlorides) to introduce a new substituent specifically at the C-4 position.

Another potential, albeit less explored for this specific substrate, is palladium-catalyzed C-H activation . The pyridine nitrogen or a derivatized amine can act as a directing group to guide a palladium catalyst to a specific C-H bond, enabling cross-coupling reactions. rsc.orgresearchgate.net For instance, ligands have been developed that enable the palladium-catalyzed γ-C(sp³)–H arylation of primary aliphatic amines, showcasing the directing potential of a native amino group in chelation-assisted C-H activation. acs.orgnih.gov Applying such a strategy could potentially functionalize the C-4 position of the pyridine ring or the ethyl group.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is generally considered to be highly stable and chemically inert due to the strength of the carbon-fluorine bond. However, under specific conditions, it can participate in chemical transformations, primarily through C-F bond activation and defluorinative functionalization. These reactions are of significant interest as they allow for the conversion of the robust -CF₃ group into other valuable functional moieties.

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring. Its Hammett constant (σₚ = 0.54) indicates a powerful inductive effect, which deactivates the aromatic ring towards electrophilic substitution but can activate it for certain nucleophilic reactions. jst.go.jp In some molecular contexts, this strong electronegativity can trigger intramolecular nucleophilic aromatic substitutions on the pyridine ring. nih.gov

Direct transformations of the -CF₃ group on pyridine rings, though challenging, have been achieved. Research on analogous 4-(trifluoromethyl)pyridines has demonstrated that selective C-F bond activation is possible. These reactions often proceed via a defluorinative functionalization mechanism, where one or more fluorine atoms are replaced. For instance, processes involving the generation of a difluoro(pyridyl)methyl anion intermediate have been developed, leading to reactions like asymmetric defluoroallylation when combined with iridium catalysis. nih.govjiaolei.groupchemrxiv.org This type of transformation converts the trifluoromethyl group into a difluoroalkyl-substituted chiral center, showcasing a sophisticated method for its modification. nih.govjiaolei.groupchemrxiv.org

These reactions highlight the potential for the -CF₃ group in this compound to be modified, although such transformations require specific and often complex catalytic systems. The primary challenge remains the selective cleavage of one of the strongest single bonds in organic chemistry.

Table 1: Examples of Transformations Analogous to Trifluoromethyl Group Reactivity

Reaction Type Reagents/Catalysts Product Type Reference
Asymmetric Defluoroallylation Iridium Catalyst, N-boryl pyridyl anion chemistry Difluoroalkyl-substituted chiral center nih.gov, jiaolei.group, chemrxiv.org
Hydrodefluorination Zinc Catalyst Dihaloalkene or Monohaloalkene researchgate.net

Synthesis of Advanced Building Blocks and Complex Architectures from this compound

This compound serves as a crucial intermediate in the construction of advanced building blocks and complex molecular architectures, particularly for the agrochemical and pharmaceutical industries. nih.gov The strategic placement of the amino, ethyl, and trifluoromethyl groups on the pyridine core allows for a variety of subsequent chemical modifications to build fused heterocyclic systems and other elaborate structures.

The primary amino group at the 3-position is a key handle for derivatization. It can act as a nucleophile in reactions to form amides, sulfonamides, and ureas, or it can be a key component in cyclization reactions to form fused rings. For example, aminopyridines are known to react with various reagents to construct fused bicyclic and polycyclic systems. nih.govbeilstein-journals.orgresearchgate.net In a process analogous to that seen with other aminopyridines, the amino group of this compound could react with functionalized maleimides or other bifunctional electrophiles. Depending on the substituents and reaction conditions, this could lead to the formation of fused ring systems such as pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines. beilstein-journals.org Such reactions demonstrate the potential of this compound to serve as a scaffold for creating novel, complex heterocyclic frameworks.

Furthermore, the pyridine ring itself can be functionalized. While the trifluoromethyl group is deactivating, the amino group is activating, directing potential electrophilic substitutions. More commonly, the pyridine nitrogen can be quaternized or oxidized, altering the reactivity of the ring system for subsequent reactions.

The utility of trifluoromethyl-substituted pyridines as building blocks is well-established. They are integral components in numerous FDA-approved drugs and advanced agrochemicals, where the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govmdpi.commdpi.com The subject compound, by providing a reactive amino handle on this valuable scaffold, is primed for use in medicinal chemistry discovery programs aimed at creating novel therapeutic agents. For instance, substituted aminopyridines are used as precursors for complex kinase inhibitors and other targeted therapies. nih.gov

Table 2: Potential Reactions for Synthesizing Complex Architectures

Reactive Site Reaction Type Potential Reagents Resulting Structure/Functionality Reference (Analogous Reactions)
3-Amino Group Cyclocondensation Bifunctional Electrophiles (e.g., functionalized maleimides) Fused Heterocyclic Systems (e.g., Pyrido-pyrrolo-pyrimidines) beilstein-journals.org
3-Amino Group Acylation / Sulfonylation Acyl Chlorides / Sulfonyl Chlorides Amides / Sulfonamides for SAR studies nih.gov
Pyridine Ring N-Oxidation Peroxy acids (e.g., m-CPBA) Pyridine N-oxide for further functionalization acs.org

Emerging Research Avenues and Future Perspectives in Trifluoromethylated Pyridinamine Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly functionalized pyridine (B92270) derivatives, such as 2-Ethyl-5-(trifluoromethyl)pyridin-3-amine, is an area of intense research, driven by the prevalence of the trifluoromethylpyridine motif in pharmaceuticals and agrochemicals. researchgate.net Historically, the synthesis of such compounds often involved harsh conditions and multi-step procedures. nih.gov However, the principles of green chemistry are increasingly being integrated into synthetic methodologies to develop more sustainable and efficient routes. rasayanjournal.co.innih.gov These modern approaches focus on reducing waste, minimizing the use of hazardous reagents and solvents, and improving energy efficiency. researchgate.net

Several innovative strategies are being explored for the synthesis of trifluoromethylated pyridinamines. One promising avenue is the use of microwave-assisted organic synthesis (MAOS) . This technique can significantly shorten reaction times, increase product yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. nih.gov For the synthesis of pyridine rings, microwave irradiation has been successfully employed in one-pot, multi-component reactions, offering an efficient and environmentally benign alternative to traditional methods. nih.gov

Multicomponent reactions (MCRs) represent another key strategy for sustainable synthesis. rasayanjournal.co.in MCRs allow for the formation of complex molecules from three or more starting materials in a single step, which improves atom economy and reduces the number of purification steps required. rasayanjournal.co.in The development of novel MCRs for the construction of the trifluoromethylated pyridine core is a significant area of interest.

Furthermore, the use of green catalysts and environmentally friendly solvents, such as water or ethanol, is being actively investigated. researchgate.netijpsonline.com Catalytic approaches, including those using transition metals, can facilitate reactions with high selectivity and efficiency under milder conditions. ijpsonline.comresearchgate.net For instance, cobalt-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles have emerged as a powerful method for constructing substituted pyridine rings. researchgate.net Research is also focused on developing solvent-free reaction conditions and utilizing techniques like ultrasonic irradiation to promote reactions. researchgate.net

Two primary strategies for introducing the trifluoromethyl group into the pyridine ring are the chlorine/fluorine exchange method and the building block approach . nih.gov The latter involves constructing the pyridine ring from a precursor that already contains the trifluoromethyl group. nih.govresearchgate.net This approach is often advantageous for controlling regioselectivity. The development of novel trifluoromethyl-containing building blocks is crucial for expanding the diversity of accessible pyridinamine derivatives. researchgate.net

Synthetic StrategyKey AdvantagesRelevance to Trifluoromethylated Pyridinamines
Microwave-Assisted Synthesis Reduced reaction times, higher yields, cleaner reactions. nih.govPotentially applicable to accelerate key steps in the synthesis of the target compound.
Multicomponent Reactions High atom economy, reduced waste, operational simplicity. rasayanjournal.co.inEnables the efficient, one-pot construction of the complex pyridine core.
Green Catalysis Milder reaction conditions, high selectivity, use of benign solvents. ijpsonline.comFacilitates key bond-forming reactions in a more sustainable manner.
Building Block Approach Good control of regioselectivity for the trifluoromethyl group. nih.govAllows for the precise placement of the CF3 group on the pyridine ring.

Exploration of Unique Reactivity Patterns and Catalytic Transformations

The presence of a strongly electron-withdrawing trifluoromethyl group significantly influences the electronic properties and reactivity of the pyridine ring. nih.gov This unique electronic nature opens up avenues for exploring novel reactivity patterns and catalytic transformations that are not readily accessible with non-fluorinated analogues. The trifluoromethyl group's high electronegativity can impact the nucleophilicity and electrophilicity of different positions on the pyridine ring, leading to altered regioselectivity in various reactions. nih.gov

One area of active research is the regioselective C-H functionalization of trifluoromethylated pyridines. chemrxiv.org Direct C-H activation is a highly atom-economical strategy for introducing new functional groups without the need for pre-functionalized starting materials. researchgate.netnih.gov The electronic perturbation caused by the trifluoromethyl group can be harnessed to direct catalytic systems to specific C-H bonds on the pyridine ring. For example, methods for the 3-position-selective C–H trifluoromethylation of pyridine rings have been developed, proceeding through nucleophilic activation of the ring. chemrxiv.org

Furthermore, trifluoromethylated pyridinamines can serve as valuable ligands in transition metal catalysis. The electronic properties of the ligand, which are modulated by the trifluoromethyl group, can influence the catalytic activity and selectivity of the metal center. This opens up possibilities for designing novel catalysts for a wide range of organic transformations.

Photoredox catalysis has also emerged as a powerful tool for the trifluoromethylation of organic molecules. nih.govorganic-chemistry.org These methods often proceed via radical pathways and can be used to install trifluoromethyl groups under mild reaction conditions. nih.gov The development of new photocatalytic systems for the direct trifluoromethylation of pyridine derivatives is a promising research direction.

Recent advances in catalysis have also focused on copper- and palladium-catalyzed trifluoromethylation reactions. nih.govnih.gov These methods have shown broad applicability for the synthesis of trifluoromethylated arenes and heteroarenes. nih.gov The development of more efficient and selective catalytic systems for the synthesis and subsequent functionalization of this compound is an ongoing area of research.

Transformation TypeDescriptionPotential Application
Regioselective C-H Functionalization Direct activation and functionalization of C-H bonds. chemrxiv.orgIntroduction of additional functional groups onto the pyridine ring.
Ligand Development Use of trifluoromethylated pyridines as ligands for transition metals.Creation of novel catalysts with unique reactivity and selectivity.
Photoredox Catalysis Use of light to drive chemical reactions. nih.govorganic-chemistry.orgMild and efficient introduction of trifluoromethyl groups.
Transition Metal Catalysis Reactions catalyzed by metals like copper and palladium. nih.govnih.govSynthesis and derivatization of the target compound.

Integration of Computational and Experimental Methodologies in Compound Design

The design and development of novel trifluoromethylated pyridinamine derivatives are increasingly benefiting from the synergy between computational and experimental approaches. rsc.orgfao.orgosti.govnih.gov Computational chemistry, particularly Density Functional Theory (DFT) , has become an invaluable tool for predicting the structural, electronic, and spectroscopic properties of molecules before their synthesis. journaleras.comresearchgate.netacs.org This predictive power allows for a more rational and targeted approach to compound design, saving time and resources in the laboratory.

DFT calculations can be used to determine key molecular properties such as optimized geometries, bond lengths, and bond angles. journaleras.com This information is crucial for understanding the three-dimensional structure of this compound and its derivatives. Furthermore, computational methods can predict spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental data to confirm the structure of newly synthesized compounds. researchgate.net

In the context of compound design, computational studies can be used to screen virtual libraries of candidate molecules and prioritize those with the most promising properties. For example, DFT calculations can predict the reactivity of different sites on the pyridine ring, guiding the design of synthetic routes and predicting the outcome of chemical reactions. nih.gov Molecular docking studies can be used to predict the binding interactions of trifluoromethylated pyrimidine (B1678525) derivatives with biological targets, which is particularly relevant in the design of new pharmaceuticals and agrochemicals. bohrium.comnih.gov

The integration of computational and experimental work creates a powerful feedback loop. Experimental results can be used to validate and refine computational models, leading to more accurate predictions. rsc.org Conversely, computational insights can guide experimental efforts, leading to the more efficient discovery of molecules with desired properties. nih.gov This integrated approach is essential for accelerating the pace of innovation in the field of trifluoromethylated pyridinamine chemistry.

Computational MethodApplication in Compound Design
Density Functional Theory (DFT) Prediction of molecular structure, reactivity, and spectroscopic properties. journaleras.comresearchgate.net
Molecular Docking Prediction of binding interactions with biological targets. bohrium.com
Virtual Screening In silico evaluation of large libraries of candidate molecules.

Potential for Materials Science Applications (from a chemical perspective, not specific products)

The unique electronic and photophysical properties imparted by the trifluoromethyl group make trifluoromethylated pyridine derivatives interesting candidates for applications in materials science. nih.govnih.gov From a chemical perspective, the focus is on understanding how the molecular structure of compounds like this compound can be tailored to achieve specific material properties.

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the frontier molecular orbitals (HOMO and LUMO) of the pyridine system. This, in turn, can affect the compound's optical and electronic properties, such as its absorption and emission spectra, and its ability to transport charge. These properties are fundamental to the development of optoelectronic materials , which are used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Computational studies, such as DFT, can be employed to predict the nonlinear optical (NLO) properties of trifluoromethylated pyridines. journaleras.com Molecules with large first-order hyperpolarizability are of interest for applications in telecommunications and optical data processing. journaleras.com Research has shown that some trifluoromethylpyridine derivatives are excellent candidates for NLO materials. journaleras.com

Furthermore, the introduction of fluorine atoms can enhance the thermal and metabolic stability of organic molecules. nih.gov This increased stability is a desirable attribute for materials used in electronic devices, as it can lead to longer operational lifetimes. The ability to tune the electronic properties of the pyridine ring through the introduction of substituents like the ethyl and amine groups, in addition to the trifluoromethyl group, provides a versatile platform for designing new materials with tailored properties.

The pyridine nitrogen atom also offers a site for coordination to metal ions, opening up the possibility of creating novel metal-organic frameworks (MOFs) or coordination polymers. The electronic properties of the trifluoromethylated pyridine ligand could influence the structure and properties of the resulting materials.

PropertyInfluence of Trifluoromethyl GroupPotential Application Area
Electronic Properties Strong electron-withdrawing effect, alters HOMO/LUMO levels. nih.govOptoelectronic materials (OLEDs, OPVs).
Nonlinear Optical (NLO) Properties Can lead to large hyperpolarizability. journaleras.comOptical data processing, telecommunications.
Stability Enhanced thermal and metabolic stability. nih.govLonger-lasting electronic devices.
Coordination Ability Pyridine nitrogen can coordinate to metals.Metal-organic frameworks (MOFs), coordination polymers.

Advancements in Spectroscopic and Structural Characterization Techniques

The unambiguous characterization of novel trifluoromethylated pyridinamines relies on a suite of advanced spectroscopic and structural analysis techniques. These methods are essential for confirming the chemical structure, purity, and stereochemistry of synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of these molecules. ¹H NMR provides information about the protons in the molecule, while ¹³C NMR reveals the carbon skeleton. rsc.org Of particular importance for fluorinated compounds is ¹⁹F NMR , which is highly sensitive to the local electronic environment of the fluorine atoms. rsc.orgspectrabase.comresearchgate.net The chemical shift of the trifluoromethyl group in the ¹⁹F NMR spectrum can provide valuable information about the electronic properties of the pyridine ring. chemicalbook.com

Mass spectrometry (MS) is another critical tool for determining the molecular weight and elemental composition of new compounds. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the confident determination of the molecular formula. Techniques such as HPLC-NMR-MS , which couples high-performance liquid chromatography with NMR and MS, are particularly powerful for the separation and identification of compounds in complex mixtures, such as metabolites. nih.gov

Vibrational spectroscopy , including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. researchgate.net The vibrational frequencies of the C-F bonds and the pyridine ring can be used to confirm the presence of these structural motifs. Experimental vibrational spectra are often compared with those calculated using DFT to aid in the assignment of vibrational modes. researchgate.net

For the definitive determination of the three-dimensional structure of crystalline compounds, X-ray crystallography is the gold standard. This technique provides precise information about bond lengths, bond angles, and the packing of molecules in the solid state.

Recent advancements in these techniques, such as the development of higher field NMR spectrometers and more sensitive mass analyzers, continue to enhance our ability to characterize complex molecules like this compound with greater detail and confidence. rsc.orgmdpi.com

TechniqueInformation Provided
¹H, ¹³C, ¹⁹F NMR Connectivity of atoms, electronic environment. rsc.orgchemicalbook.com
Mass Spectrometry (MS) Molecular weight and elemental composition. nih.gov
FT-IR & FT-Raman Presence of functional groups. researchgate.net
X-ray Crystallography Precise three-dimensional molecular structure.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Ethyl-5-(trifluoromethyl)pyridin-3-amine, and what critical reaction conditions influence yield?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution or cross-coupling reactions. For example, trifluoromethylpyridine derivatives are often synthesized via Suzuki-Miyaura coupling or hydrolysis under basic conditions. In a related protocol, a trifluoromethylpyridine intermediate was hydrolyzed using NaOH in ethanol/water, followed by acidification and extraction with ethyl acetate to isolate the product . Key factors include reaction temperature (room temperature to 80°C), stoichiometry of reagents (e.g., 2:1 molar ratio of NaOH to substrate), and solvent choice (polar aprotic solvents improve solubility). Purification via column chromatography or recrystallization is critical for high yields (>70%) .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer : Use a combination of analytical techniques:

  • LCMS : Confirms molecular weight (e.g., [M+H]+ ion at m/z 195.0 for the target compound, inferred from analogs like 3-chloro-5-(trifluoromethyl)pyridin-2-amine ).
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., ethyl group δ ~1.3 ppm for CH₃ and δ ~2.5 ppm for CH₂; trifluoromethyl δ ~120 ppm in ¹³C).
  • Elemental Analysis : Validates %C, %H, and %N against theoretical values (e.g., C₇H₈F₃N₂ requires C: 48.3%, H: 4.6%, N: 16.1%) .

Q. What are the recommended storage conditions to ensure stability of this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent moisture absorption and oxidative degradation. Avoid exposure to light, as UV radiation can cleave the C–F bond in trifluoromethyl groups. For short-term use, desiccators with silica gel are sufficient .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties of this compound, and how can this be modeled computationally?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group stabilizes the pyridine ring via inductive effects, lowering the pKa of the amine group. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict charge distribution and frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For analogs like 3-chloro-5-(trifluoromethyl)pyridin-2-amine, studies show a LUMO energy of –1.8 eV, suggesting utility in nucleophilic aromatic substitution .

Q. How can this compound serve as a building block in pharmaceutical intermediates?

  • Methodological Answer : The amine group enables coupling reactions (e.g., amidation, reductive alkylation). For example, pyridin-3-amine derivatives are used to synthesize kinase inhibitors by reacting with carboxylic acids or sulfonyl chlorides. In medicinal chemistry, such compounds are screened for bioactivity via high-throughput assays (e.g., IC₅₀ determination against target enzymes) .

Q. What experimental strategies resolve contradictions in reported reaction yields for trifluoromethylpyridine derivatives?

  • Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended. Variables include catalyst loading (e.g., Pd/C for hydrogenation), solvent polarity (DMF vs. THF), and temperature. For instance, a 15% increase in yield was achieved for 5-(trifluoromethyl)pyridin-3-amine by switching from EtOH to DMF at 100°C . Conflicting data may arise from impurities in starting materials; thus, QC via LCMS before reactions is critical .

Q. What role does steric hindrance from the ethyl group play in regioselective functionalization?

  • Methodological Answer : The ethyl group at position 2 directs electrophilic substitution to the para position (C4) due to steric and electronic effects. Computational modeling (e.g., molecular electrostatic potential maps) and experimental validation via bromination or nitration can confirm regioselectivity. For analogs like 2-methyl-5-(trifluoromethyl)pyridin-3-amine, bromination at C4 occurs with >90% selectivity .

Methodological Notes

  • Synthesis Optimization : Use kinetic studies (e.g., in situ IR) to monitor reaction progress and identify rate-limiting steps .
  • Safety Protocols : Follow OSHA guidelines for handling fluorinated compounds, including fume hood use and PPE (nitrile gloves, lab coats) .
  • Data Validation : Cross-reference spectral data with PubChem or Reaxys entries for analogs (e.g., 79456-26-1 for 3-chloro-5-(trifluoromethyl)pyridin-2-amine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.